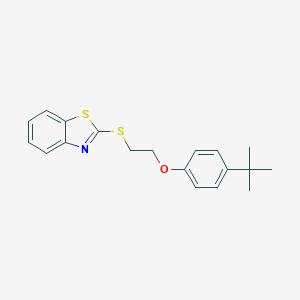

![molecular formula C16H12N4O2S B498863 [(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid CAS No. 831247-98-4](/img/structure/B498863.png)

[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Biological Activity Evaluation

Antitubercular and Antimicrobial Activities : A study conducted by Maste et al. (2011) involved the synthesis of benzimidazole acetic acid derivatives, including those related to the 1,2,4 triazolone moiety, which were then evaluated for their antitubercular and antimicrobial activities. The derivatives exhibited promising antitubercular activity and good antimicrobial activities, suggesting their potential as therapeutic agents in combating tuberculosis and microbial infections M. Maste, P. Jeyarani, M. Kalekar, A. Bhat, 2011.

Potential Anti-HIV Agents : Another study by Liu et al. (1993) explored the synthesis of naphtho[1',2':4,5]thiazolo[3,2-b]-[1,2,4]triazin-9-ones as potential anti-HIV agents. Although the tested compound was found to be inactive against HIV, this research highlights the exploration of triazolo benzimidazole derivatives in the search for new anti-HIV compounds Kang-chien Liu, B. Shih, C.‐H. Lee, 1993.

Aldose Reductase Inhibitors : A significant finding by Da Settimo et al. (2001) revealed that acetic acid derivatives of [1,2,4]triazino[4,3-a]benzimidazole were potent aldose reductase inhibitors. One particular compound showed high inhibitory activity and was effective in preventing cataract development in rats, marking a breakthrough in the treatment of diabetic complications F. Da Settimo, G. Primofiore, A. Da Settimo, C. La Motta, S. Taliani, F. Simorini, E. Novellino, G. Greco, A. Lavecchia, E. Boldrini, 2001.

Pesticidal Activities : Research by Joshi et al. (1990) on synthesizing fluorine-containing 9H-1,2,4-triazolo[4,3-a]benzimidazoles demonstrated enhanced antibacterial and antifungal activities compared to their nonfluorinated analogues. Some derivatives also showed 100% control of certain grass weeds under pre-emergent conditions, suggesting their utility in agricultural pest management K. Joshi, R. Jain, A. Dandia, K. Sharma, Satish Chandra Jain, 1990.

Orientations Futures

The future directions for research on this compound would depend on its current applications and potential for new applications. Given that it’s used for proteomics research , future directions could involve exploring its interactions with various proteins or using it to study protein function or structure.

Propriétés

IUPAC Name |

2-[(4-phenyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2S/c21-14(22)10-23-16-18-17-15-19(11-6-2-1-3-7-11)12-8-4-5-9-13(12)20(15)16/h1-9H,10H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUAQZAHHQVHFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N4C2=NN=C4SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

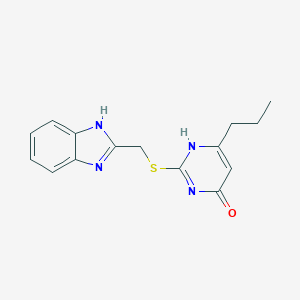

![2-ethoxy-N-{4-[(4-morpholinylsulfonyl)methyl]phenyl}benzamide](/img/structure/B498780.png)

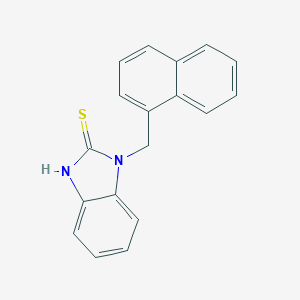

![2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B498783.png)

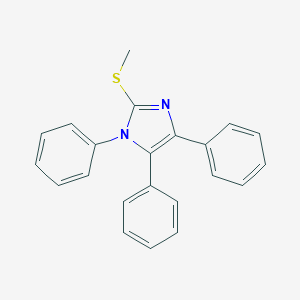

![3-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1,2-propanediol](/img/structure/B498790.png)

![2-[2-(4-chlorophenoxy)ethylsulfanyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B498793.png)

![2-{[2-(4-Propoxyphenoxy)ethyl]thio}-1,3-benzothiazole](/img/structure/B498795.png)

![2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B498796.png)

![1-methyl-2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B498797.png)

![2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B498798.png)

![Bernzothiazole, 2-[2-(2-fluorophenoxy)ethylthio]-](/img/structure/B498800.png)

![2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1-methyl-1H-benzimidazole](/img/structure/B498803.png)